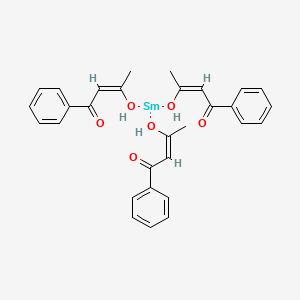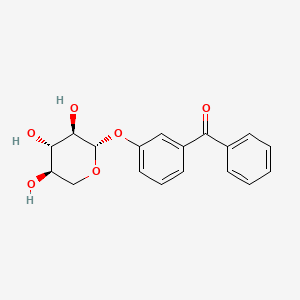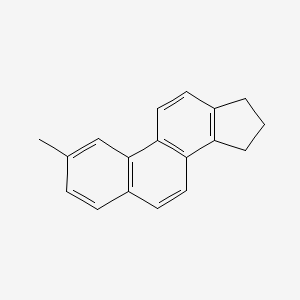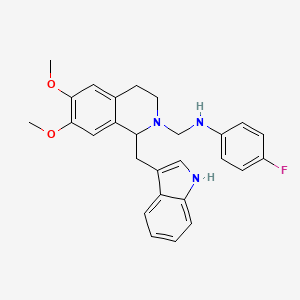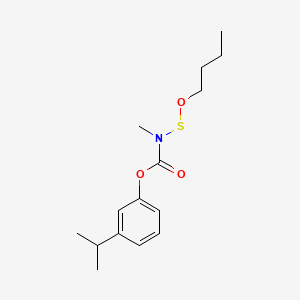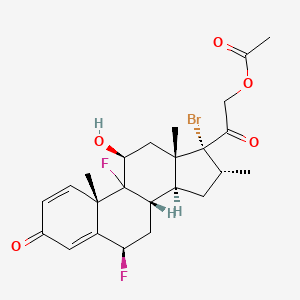
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is a coordination compound featuring nickel as the central metal ion. Coordination compounds like this one are known for their diverse applications in various fields, including catalysis, material science, and medicine. The unique structure of this compound, with its specific ligands, imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- typically involves the reaction of nickel salts with the appropriate ligands under controlled conditions. A common synthetic route might include:
- Dissolving a nickel salt, such as nickel(II) chloride, in a suitable solvent like ethanol or water.
- Adding the ligand, 3-((phenylamino)methyl)-2(3H)-benzoxazolone, to the solution.
- Introducing thiocyanate ions to the mixture.
- Stirring the reaction mixture at a specific temperature, often around room temperature to 60°C, for several hours.
- Isolating the product by filtration and washing with cold solvent.
Industrial Production Methods
Industrial production of such compounds may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield. Techniques like recrystallization and chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands can be replaced by other ligands under certain conditions.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Other ligands like phosphines or amines.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state nickel complex, while substitution could result in a new coordination compound with different ligands.
Scientific Research Applications
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- exerts its effects depends on its specific application:
Catalysis: The nickel center facilitates the breaking and forming of chemical bonds, lowering the activation energy of reactions.
Biological Activity: The compound may interact with cellular components, such as proteins or DNA, disrupting normal cellular functions.
Material Science: The unique coordination environment of the nickel ion can influence the electronic properties of materials.
Comparison with Similar Compounds
Similar Compounds
- Nickel, bis(2,2’-bipyridine)bis(thiocyanato-N)
- Nickel, bis(1,10-phenanthroline)bis(thiocyanato-N)
- Nickel, bis(ethylenediamine)bis(thiocyanato-N)
Uniqueness
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. The presence of the benzoxazolone and phenylamino groups can influence the compound’s reactivity, stability, and interaction with other molecules.
Properties
CAS No. |
82498-00-8 |
|---|---|
Molecular Formula |
C30H24N6NiO4S2 |
Molecular Weight |
655.4 g/mol |
IUPAC Name |
3-(anilinomethyl)-1,3-benzoxazol-2-one;nickel(2+);dithiocyanate |
InChI |
InChI=1S/2C14H12N2O2.2CHNS.Ni/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;2*2-1-3;/h2*1-9,15H,10H2;2*3H;/q;;;;+2/p-2 |
InChI Key |
YOPJUOZARGGJJZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(#N)[S-].C(#N)[S-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




